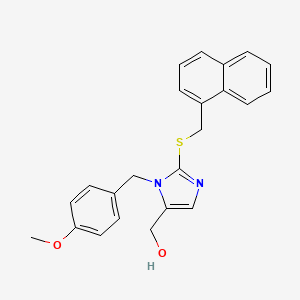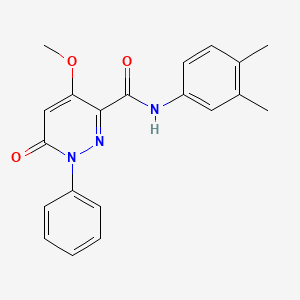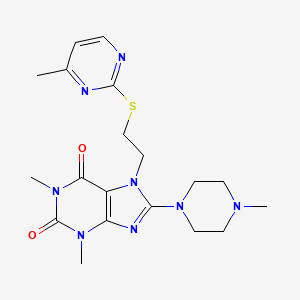
(1-(4-methoxybenzyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of this exact compound, related compounds have been synthesized using various methods. For instance, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation . Additionally, catalytic protodeboronation of pinacol boronic esters has been reported, which could potentially be relevant to the synthesis of this compound .Applications De Recherche Scientifique
Enzymatic Degradation of Organic Pollutants
Organic pollutants present in industrial wastewater pose significant environmental challenges. Enzymatic approaches involving redox mediators have been explored for their remediation. Redox mediators enhance the efficiency of pollutant degradation by enzymes like laccases and peroxidases. This method shows promise for the treatment of various organic compounds, indicating a potential application area for the chemical , if it can act as a substrate or mediator in these processes (Husain & Husain, 2007).
Biodegradation of Petroleum Organosulfur Compounds
The biodegradation of organosulfur compounds in petroleum, a major environmental concern, has been studied extensively. Research focusing on compounds like dibenzothiophene and its derivatives, similar in structure to the compound , demonstrates the microbial capacity to degrade these pollutants. This suggests a potential research interest in exploring the biodegradability of (1-(4-methoxybenzyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol in similar contexts (Kropp & Fedorak, 1998).
Catalysis in Methanol Reforming
The reforming of methanol to produce hydrogen, a clean energy carrier, involves various catalytic processes. Research in Cu-based catalysts for methanol reforming highlights the importance of catalyst development for efficient hydrogen production. The compound could potentially be explored for its catalytic properties in such reforming processes, contributing to the advancement of hydrogen energy technologies (Yong et al., 2013).
Decolorization and Detoxification of Synthetic Dyes
The enzymatic treatment of synthetic dyes in wastewater has emerged as an effective strategy for pollution control. Enzymes like peroxidases and laccases, in the presence of redox mediators, can degrade recalcitrant dyes. The compound could be studied for its potential role as a mediator in enhancing the enzymatic decolorization and detoxification of dyes, offering an innovative solution for wastewater treatment (Husain, 2006).
Nonsteroidal Antiestrogens Research
In the medical field, the search for nonsteroidal antiestrogens for the treatment of hormone-dependent breast tumors has led to significant research. Understanding the structure-activity relationships of compounds with potential antiestrogenic effects is crucial. The chemical structure of (1-(4-methoxybenzyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol might provide a novel framework for developing new therapeutic agents in this category, highlighting an area for further investigation (Magarian et al., 1994).
Propriétés
IUPAC Name |
[3-[(4-methoxyphenyl)methyl]-2-(naphthalen-1-ylmethylsulfanyl)imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S/c1-27-21-11-9-17(10-12-21)14-25-20(15-26)13-24-23(25)28-16-19-7-4-6-18-5-2-3-8-22(18)19/h2-13,26H,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQNKLKDGUSBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=CC4=CC=CC=C43)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-methoxybenzyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B2513487.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2513489.png)
![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2513490.png)
![N-(2-(4-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2513493.png)

![N1-(2-methoxyethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2513495.png)



![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2513502.png)